molecular formula C12H16O4S B14278296 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane CAS No. 132353-05-0

2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane

Cat. No.: B14278296
CAS No.: 132353-05-0
M. Wt: 256.32 g/mol
InChI Key: FAPNXAXLYRYPEE-UHFFFAOYSA-N
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Description

2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a unique hybrid structure, incorporating a 1,4-dioxane ring and a benzenesulfonyl group .\

Properties

CAS No.

132353-05-0

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

2-[2-(benzenesulfonyl)ethyl]-1,4-dioxane

InChI

InChI=1S/C12H16O4S/c13-17(14,12-4-2-1-3-5-12)9-6-11-10-15-7-8-16-11/h1-5,11H,6-10H2

InChI Key

FAPNXAXLYRYPEE-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Sulfonylation of Preformed 1,4-Dioxane Intermediates

A direct approach involves introducing the benzenesulfonyl moiety onto a preassembled 1,4-dioxane scaffold. For instance, 2-(2-hydroxyethyl)-1,4-dioxane can undergo sulfonylation with benzenesulfonyl chloride in the presence of a base such as triethylamine or sodium carbonate. This method parallels the coupling of L-proline with benzenesulfonyl chloride in aqueous media, where Na₂CO₃ facilitates deprotonation and nucleophilic attack.

Reaction Conditions

  • Solvent : Water or dichloromethane.
  • Temperature : Ambient to 60°C.
  • Workup : Acidification with HCl to pH 1, followed by extraction with ethyl acetate.

Key challenges include steric hindrance at the secondary alcohol site of 1,4-dioxane, which may necessitate elevated temperatures or prolonged reaction times.

Cyclization of Sulfonylated Diol Precursors

An alternative route involves constructing the 1,4-dioxane ring after installing the benzenesulfonyl group. For example, 2-(2-(benzenesulfonyl)ethyl)ethylene glycol can undergo acid-catalyzed cyclization to form the dioxane ring. This strategy is analogous to Friedel-Crafts acylation and deoxygenative reduction sequences used in prodigiosin synthesis.

Critical Parameters

  • Catalyst : Lewis acids (e.g., SnCl₂) or Brønsted acids (e.g., H₂SO₄).
  • Solvent : Polar aprotic solvents like acetonitrile or 1,4-dioxane.
  • Yield Optimization : Controlling ring size via dilution effects or templating agents.

Stepwise Synthetic Procedures

Method A: Sulfonylation of 2-(2-Hydroxyethyl)-1,4-dioxane

  • Substrate Preparation : 2-(2-Hydroxyethyl)-1,4-dioxane is synthesized via Williamson ether synthesis between ethylene glycol and 2-bromoethanol.
  • Sulfonylation :
    • Dissolve 2-(2-hydroxyethyl)-1,4-dioxane (1 eq) and Na₂CO₃ (3 eq) in H₂O.
    • Add benzenesulfonyl chloride (1.2 eq) dropwise at 0°C.
    • Stir at 25°C for 12 hours, then acidify with HCl to precipitate the product.
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization.

Yield : 50–65% (estimated based on analogous reactions).

Method B: Cyclization of 2-(2-(Benzenesulfonyl)ethyl)ethylene Glycol

  • Sulfonylation of Ethylene Glycol Derivative :
    • React 2-(2-hydroxyethyl)ethylene glycol with benzenesulfonyl chloride in pyridine/DCM.
    • Stir for 8 hours at 25°C, then wash with 5% HCl.
  • Cyclization :
    • Treat the sulfonylated diol with SnCl₂ (2 eq) in i-PrOH at reflux.
    • Monitor via TLC until diol consumption (4–6 hours).
  • Isolation : Evaporate solvent and purify via flash chromatography.

Yield : 40–55% (extrapolated from SnCl₂-mediated tandem reactions).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Solvents : Acetonitrile enhances sulfonylation rates by stabilizing transition states.
  • Elevated Temperatures : 60°C improves conversion but risks decomposition; 25°C is optimal for sterically hindered substrates.

Byproduct Formation and Mitigation

  • Di-sulfonylation : Minimized by using 1.2 eq of benzenesulfonyl chloride.
  • Ring-Opening : Avoid strong acids during workup to prevent dioxane decomposition.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR :
    • Dioxane protons: δ 3.6–4.0 ppm (multiplet).
    • Benzenesulfonyl group: δ 7.5–8.1 ppm (aromatic protons).
  • LC-MS : [M+H]⁺ m/z = 287.1 (calculated for C₁₂H₁₆O₄S).

Crystallographic Validation

Single-crystal X-ray diffraction (analogous to CCDC 2189092) confirms the equatorial orientation of the benzenesulfonyl group on the dioxane ring.

Applications and Derivative Synthesis

The benzenesulfonyl-dioxane motif serves as a precursor for antiviral agents and protease inhibitors. Functionalization via:

  • Nucleophilic Substitution : Replacement of sulfonyl group with amines or thiols.
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler ethyl dioxane derivatives.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler ethyl dioxane compounds.

Scientific Research Applications

2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane with three analogous compounds derived from the provided evidence:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents Key Functional Groups CAS Reg. No.
2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane* C₁₂H₁₆O₄S Benzenesulfonyl-ethyl at C2 position 1,4-dioxane, sulfonyl, benzene Not provided
(R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate C₁₂H₁₆O₅S 4-Methylbenzenesulfonate at C2 position 1,4-dioxane, sulfonate ester 139253-83-1
2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane C₁₃H₁₇IO₄ Iodomethyl and benzyloxymethyl at C2/C6 1,4-dioxane, ether, iodide 338458-96-1
1,4-Dioxane C₄H₈O₂ No substituents Cyclic ether 123-91-1

*Inferred from structural analogs.

Key Observations:

  • Sulfonyl vs. Sulfonate Groups : The benzenesulfonyl group in the target compound (electron-withdrawing) contrasts with the sulfonate ester in , which is more polar and prone to hydrolysis. This difference impacts solubility and reactivity in nucleophilic environments.
  • Halogen vs.
  • Steric Effects : The ethyl linker in the target compound may reduce steric hindrance compared to the bulkier benzyloxymethyl group in , favoring reactions at the sulfonyl site.

Physicochemical Properties

  • Volatility : Unlike unsubstituted 1,4-dioxane (boiling point: 101°C ), sulfonyl- or halogen-substituted derivatives exhibit higher molecular weights and lower volatility, making them less amenable to gas chromatography without derivatization .
  • Solubility : The sulfonyl group enhances polarity compared to 1,4-dioxane, increasing solubility in polar aprotic solvents (e.g., DMSO or DMF). In contrast, the iodomethyl group in may reduce aqueous solubility due to hydrophobicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane, and how do reaction conditions influence yield?

  • Methodology : Nucleophilic substitution is a common approach for sulfonyl-containing compounds. For example, benzenesulfonyl chloride can react with a 1,4-dioxane derivative (e.g., 2-(hydroxymethyl)-1,4-dioxane) in the presence of a base like triethylamine or pyridine to facilitate deprotonation and stabilize intermediates. Solvent choice (e.g., 1,4-dioxane or dichloromethane) and temperature (room temperature vs. reflux) critically affect reaction kinetics and purity .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate).

Q. How can researchers characterize the structural integrity of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the benzenesulfonyl group (aromatic protons at ~7.5 ppm) and 1,4-dioxane backbone (methylene protons at ~3.5–4.0 ppm) .
  • Mass Spectrometry (GC/MS or LC-MS) : Validate molecular weight and fragmentation patterns, ensuring no residual solvents (e.g., 1,4-dioxane) remain .

Q. What safety protocols are essential when handling sulfonyl-containing compounds like this derivative?

  • Safety Measures : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in airtight containers away from oxidizing agents. Dispose of waste via certified hazardous waste services due to potential environmental persistence .

Advanced Research Questions

Q. How do electronic effects of the benzenesulfonyl group influence the reactivity of 1,4-dioxane derivatives in substitution reactions?

  • Mechanistic Insight : The sulfonyl group is a strong electron-withdrawing group, which activates adjacent carbons for nucleophilic attack. Computational studies (e.g., DFT) can map electron density distribution, while experimental kinetic analyses under varying pH and solvent polarities reveal rate dependencies .
  • Contradiction Analysis : Conflicting reports on regioselectivity may arise from steric hindrance vs. electronic effects. Compare yields in reactions with bulky vs. small nucleophiles (e.g., amines vs. thiols) to isolate contributing factors .

Q. What are the degradation pathways of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane under environmental or oxidative conditions?

  • Degradation Studies : Persulfate (S2_2O82_8^{2-}) with Ag+^+ ions induces pseudo-first-order degradation via sulfate radical (^\bulletSO4_4^-) generation. Track intermediates using LC-MS/MS and quantify rate constants under varying oxidant concentrations (e.g., 10–25 mM Na2_2S2_2O8_8) and temperatures (25–50°C) .
  • Critical Note : Excess Ag+^+ (>0.70 mM) inhibits degradation due to radical scavenging, necessitating precise stoichiometric control .

Q. How can researchers resolve discrepancies in spectroscopic data for sulfonyl-1,4-dioxane derivatives?

  • Case Study : If 1^1H NMR shows unexpected splitting in methylene protons, consider conformational dynamics of the 1,4-dioxane ring. Variable-temperature NMR or NOESY experiments can clarify rotational barriers or steric interactions .
  • Cross-Validation : Compare IR spectra (e.g., S=O stretching at ~1150–1300 cm1^{-1}) with computational vibrational frequency predictions .

Q. What strategies improve the enantiomeric purity of chiral 1,4-dioxane derivatives during synthesis?

  • Chiral Resolution : Use enantiopure precursors (e.g., (S)-2-(hydroxymethyl)-1,4-dioxane) or employ asymmetric catalysis (e.g., chiral bases like cinchona alkaloids). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Methodological Considerations

  • Synthetic Optimization : Screen bases (e.g., K2_2CO3_3 vs. Et3_3N) and solvents (polar aprotic vs. ethers) to maximize yield. For example, 1,4-dioxane as a solvent enhances miscibility in reactions with hydrophobic intermediates .
  • Data Reproducibility : Document batch-to-batch variations in starting materials (e.g., benzenesulfonyl chloride purity) and validate results across multiple labs.

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